molecular formula C14H24N2O5 B8257443 N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine

N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine

Cat. No.: B8257443
M. Wt: 300.35 g/mol
InChI Key: QXHSMTRFMRSBOS-UHFFFAOYSA-N
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Description

N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, an acetyl group, and a tert-butoxycarbonyl-protected glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Protection of Glycine: Glycine is protected using tert-butoxycarbonyl (Boc) anhydride to form N-(tert-butoxycarbonyl)glycine.

    Coupling Reaction: The acetylated piperidine and Boc-protected glycine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Alcohol or amine derivatives of the acetyl group.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine involves its interaction with specific molecular targets. The piperidine ring and acetyl group may interact with enzymes or receptors, modulating their activity. The Boc-protected glycine moiety can be deprotected under physiological conditions, releasing glycine, which can act as a neurotransmitter or precursor in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-acetylpiperidin-4-yl)glycine: Lacks the Boc protection, making it more reactive.

    N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of glycine.

    N-(1-acetylpiperidin-4-yl)-N-methylglycine: Contains a methyl group instead of the Boc protection.

Uniqueness

N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine is unique due to the combination of the piperidine ring, acetyl group, and Boc-protected glycine. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

2-[(1-acetylpiperidin-4-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-10(17)15-7-5-11(6-8-15)16(9-12(18)19)13(20)21-14(2,3)4/h11H,5-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHSMTRFMRSBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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